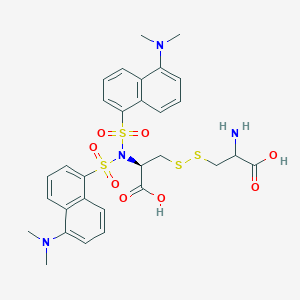
N,N-Didansyl-L-cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Didansyl-L-cystine is synthesized through the reaction of dansyl chloride with L-cystine. The reaction typically involves dissolving L-cystine in a suitable solvent, such as methanol, and then adding dansyl chloride under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Didansyl-L-cystine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dansyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted dansyl derivatives.
Applications De Recherche Scientifique
N,N-Didansyl-L-cystine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study thiol-containing compounds and reactions.
Biology: Employed in the detection and quantification of thiol groups in proteins and other biomolecules.
Medicine: Utilized in imaging techniques to monitor cell death and apoptosis in cancer research.
Industry: Applied in the development of diagnostic assays and sensors for detecting thiol-containing compounds.
Mécanisme D'action
N,N-Didansyl-L-cystine exerts its effects through its thiol-reactive fluorescent properties. The compound selectively binds to thiol groups in proteins and other biomolecules, resulting in fluorescence. This fluorescence can be detected and quantified using various imaging techniques, making it a valuable tool for studying cellular processes and monitoring cell death . The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dansyl-L-cysteine: A similar compound with one dansyl group, used for similar applications but with different fluorescence properties.
N,N-Didansyl-L-lysine: Another fluorescent probe with two dansyl groups, used for studying lysine-containing proteins.
Dansyl chloride: A reagent used to introduce dansyl groups into various compounds.
Uniqueness
N,N-Didansyl-L-cystine is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it highly sensitive for detecting thiol groups. This dual functionality allows for more precise and accurate measurements in various scientific applications .
Propriétés
Formule moléculaire |
C30H34N4O8S4 |
|---|---|
Poids moléculaire |
706.9 g/mol |
Nom IUPAC |
2-amino-3-[[(2R)-2-[bis[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1 |
Clé InChI |
UUVFAQITAXQFJR-NASUQTAISA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)

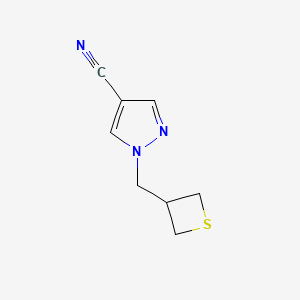
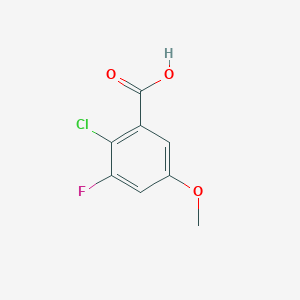
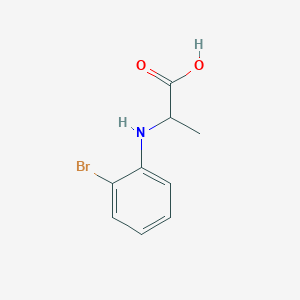
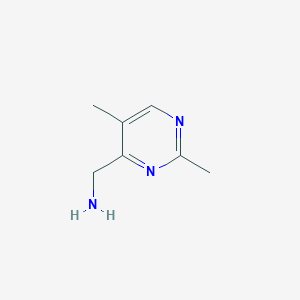
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)

